molecular formula C16H20Cl2N2 B009227 1-Benzhydrylazetidin-3-amine dihydrochloride CAS No. 102065-90-7

1-Benzhydrylazetidin-3-amine dihydrochloride

Cat. No. B009227
M. Wt: 311.2 g/mol
InChI Key: QUKSFTRHZVIHCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzhydrylazetidin-3-amine derivatives involves several steps, starting from commercially available precursors. Reddy et al. (2010) developed an improved one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, achieving high yields (80%) and purity (99.3%) without the need for chromatography (Reddy et al., 2010). Additionally, Li et al. (2006) described a two-step synthesis process for 3-amino-1-benzhydrylazetidine, starting from 1-benzhydrylazetidin-3-ol and proceeding through a mesylate intermediate, yielding the target compound as mono acetate salt in 72–84% yield (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of benzhydrylamine derivatives, including 1-benzhydrylazetidin-3-amine, is characterized by the central carbon atom directly attached to the nitrogen atom of one ring. Roy and Panda (2019) reviewed recent progress in the chemistry and biology of benzhydryl amines, highlighting both metal and metal-free synthetic approaches and their structural implications (Roy & Panda, 2019).

Chemical Reactions and Properties

Benzhydryl amines undergo various chemical reactions that contribute to their diverse properties. Taylor and Netherton (2006) demonstrated a method for synthesizing functionalized benzhydrylamines via a Suzuki-Miyaura coupling reaction, showcasing the versatility in reactions involving benzhydrylamine derivatives (Taylor & Netherton, 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : An efficient two-step synthesis process for 3-amino-1-benzhydrylazetidine, a derivative of 1-Benzhydrylazetidin-3-amine dihydrochloride, has been described. This process involves the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride and triethylamine in acetonitrile, followed by treatment with ammonium hydroxide/isopropanol to yield the title compound as mono acetate salt in 72–84% yield (Li, Witt, Brandt, & Whritenour, 2006).

  • Process Optimization for Derivatives : A one-pot, multikilogram-scale synthesis process for 1-benzhydrylazetidin-3-ol, a related moiety, has been developed, emphasizing process efficiency and purity. This improved process minimizes impurity content and is effective for the production and scale-up of the compound (Reddy et al., 2010).

Biological and Pharmacological Activities

  • Antimicrobial and Cytotoxic Activities : A study on azetidine-2-one derivatives of 1H-benzimidazole, which includes structures similar to 1-Benzhydrylazetidin-3-amine dihydrochloride, indicated that some derivatives exhibited significant antibacterial and cytotoxic activities. This highlights the potential biological activities of compounds structurally related to 1-Benzhydrylazetidin-3-amine dihydrochloride (Noolvi et al., 2014).

  • Synthesis of Biologically Active Compounds : The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of antimicrobial agents, utilized methods that might be relevant to the synthesis of 1-Benzhydrylazetidin-3-amine dihydrochloride derivatives. This research contributes to understanding the synthesis processes for biologically active compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Chemical Reactions and Mechanisms

  • Nucleophilic Reactivities : Research on the nucleophilic reactivities of tertiary alkylamines, including benzhydrylamine derivatives, provides insight into the chemical behavior of 1-Benzhydrylazetidin-3-amine dihydrochloride in various reactions. This information is crucial for understanding its reactivity in synthetic chemistry applications (Ammer et al., 2010).

  • Predicting Chemical Transformations : A study using tandem mass spectrometry to predict chemical transformations of N-arylbenzyl amine derivatives, including compounds structurally related to 1-Benzhydrylazetidin-3-amine dihydrochloride, contributes to the understanding of its potential chemical behavior and transformations in various conditions (Wang et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P305+351+338 .

properties

IUPAC Name

1-benzhydrylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.2ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKSFTRHZVIHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542110
Record name 1-(Diphenylmethyl)azetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidin-3-amine dihydrochloride

CAS RN

102065-90-7
Record name 1-(Diphenylmethyl)azetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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